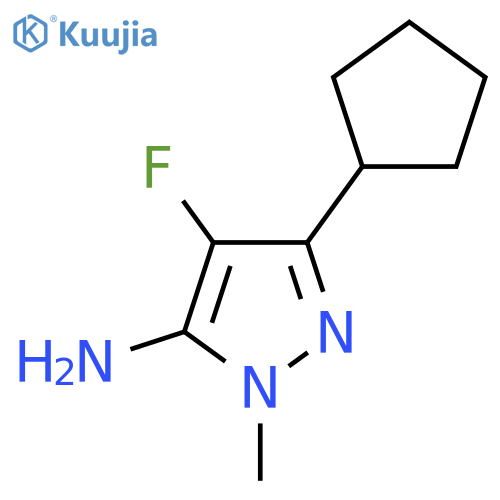Cas no 2138108-84-4 (3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine)

2138108-84-4 structure
商品名:3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine
- EN300-1149806
- 2138108-84-4
-
- インチ: 1S/C9H14FN3/c1-13-9(11)7(10)8(12-13)6-4-2-3-5-6/h6H,2-5,11H2,1H3
- InChIKey: RNTWRSKEGIZSGK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N)N(C)N=C1C1CCCC1
計算された属性
- せいみつぶんしりょう: 183.11717562g/mol
- どういたいしつりょう: 183.11717562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149806-0.05g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1149806-1.0g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1149806-2.5g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1149806-10.0g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1149806-1g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1149806-0.25g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1149806-5.0g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1149806-10g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 10g |
$4236.0 | 2023-10-25 | |
| Enamine | EN300-1149806-0.5g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1149806-5g |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine |
2138108-84-4 | 95% | 5g |
$2858.0 | 2023-10-25 |
3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2138108-84-4 (3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 506-17-2(cis-Vaccenic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
